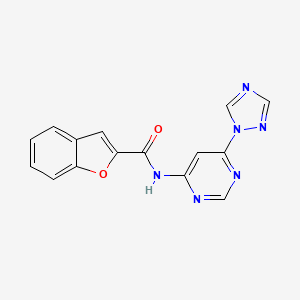

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide

Vue d'ensemble

Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring in the structure contributes to its ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Analyse Biochimique

Biochemical Properties

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in the compound is known for its strong hydrogen bonding and dipole interactions, which enable it to bind effectively with biological receptors . This compound has been shown to interact with enzymes such as aromatase, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, it can form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated cytotoxic activity by inhibiting cell proliferation and inducing apoptosis . It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and function . The compound’s ability to form hydrogen bonds with different cellular targets further enhances its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring binds to the iron in the heme moiety of enzymes like aromatase, inhibiting their activity . Additionally, the compound can form hydrogen bonds with various targets, leading to changes in gene expression and cellular function . Molecular docking studies have shown that this compound fits well into the binding pockets of target enzymes, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed under certain conditions, which may affect its long-term efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with sustained inhibition of target enzymes and continued impact on gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different pharmacological activities . These metabolic pathways can affect the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolism in drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its ability to interact with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).

Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reactions: The triazole and pyrimidine derivatives are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mécanisme D'action

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, the compound binds to the heme moiety of the enzyme, preventing the conversion of androgens to estrogens . This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-bromophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: Another triazole derivative with potential biological activity.

2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Compounds with similar triazole rings but different substituents, used for their selective binding properties.

Uniqueness

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is unique due to its specific combination of the triazole, pyrimidine, and benzofuran moieties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

Activité Biologique

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, a pyrimidine moiety, and a benzofuran structure, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 281.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole and pyrimidine rings can bind to enzymes involved in critical biological pathways, thereby modulating their activity.

- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.

The presence of the benzofuran moiety enhances the compound's lipophilicity and bioavailability, which are crucial for its efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has been evaluated against various cancer cell lines. It demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For example, in assays against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, it exhibited IC50 values in the low micromolar range .

Antimicrobial Properties

This compound also shows promising antimicrobial activity:

- Bacterial Inhibition : Preliminary data suggest that this compound exhibits antibacterial effects against various pathogenic strains. Comparative studies indicate that it outperforms some standard antibiotics in specific assays .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Mechanistic Insights : It may inhibit pro-inflammatory cytokines and modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness and effectiveness of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Structure | IC50 (µM) against MDA-MB-231 | IC50 (µM) against HepG2 |

|---|---|---|---|

| This compound | Structure | 7.5 | 11.0 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-morpholinobenzamide | Structure | 9.8 | 13.5 |

| N-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)-4-morpholinobenzamide | Structure | 10.5 | 14.0 |

This table illustrates that this compound exhibits superior activity compared to some analogs.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Anticancer Efficacy : A study involving a panel of cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

- Case Study on Antimicrobial Activity : In vitro testing against multi-drug resistant bacterial strains demonstrated that this compound significantly inhibited bacterial growth at lower concentrations than traditional antibiotics .

Propriétés

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2/c22-15(12-5-10-3-1-2-4-11(10)23-12)20-13-6-14(18-8-17-13)21-9-16-7-19-21/h1-9H,(H,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZQZRUDDVCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.